molecular formula C20H30F2N2O B6107069 2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol

2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B6107069
M. Wt: 352.5 g/mol
InChI Key: VXWPLWPIOCEOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and is widely used in various research studies due to its unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as serotonin and dopamine. This compound has also been found to have an affinity for certain receptors in the brain such as the 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes such as phospholipase A2 and cyclooxygenase-2, which are involved in the inflammatory response. This compound has also been found to increase the levels of certain neurotransmitters in the brain such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it an ideal compound for studying various neurological and psychiatric disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are numerous future directions for the study of 2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol. One possible direction is the study of its potential therapeutic effects in the treatment of various neurological and psychiatric disorders. Another direction is the study of its potential use in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has numerous scientific research applications. Its unique properties make it an ideal compound for studying various neurological and psychiatric disorders as well as pain and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.

Synthesis Methods

The synthesis of 2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol involves the reaction of piperazine with cyclohexylmethyl chloride in the presence of a base to form 1-(cyclohexylmethyl)piperazine. This intermediate is then reacted with 3,5-difluorobenzyl chloride in the presence of a base to form 1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)piperazine. Finally, the compound is reduced using sodium borohydride to form this compound.

Scientific Research Applications

2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has numerous scientific research applications. It is widely used in the study of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. This compound has also been found to be effective in the treatment of pain and inflammation.

properties

IUPAC Name

2-[1-(cyclohexylmethyl)-4-[(3,5-difluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30F2N2O/c21-18-10-17(11-19(22)12-18)13-23-7-8-24(20(15-23)6-9-25)14-16-4-2-1-3-5-16/h10-12,16,20,25H,1-9,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPLWPIOCEOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2CCO)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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